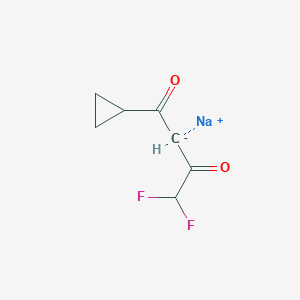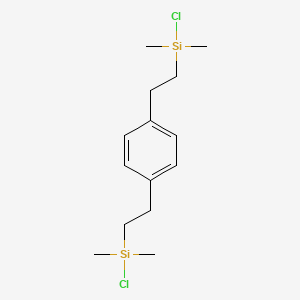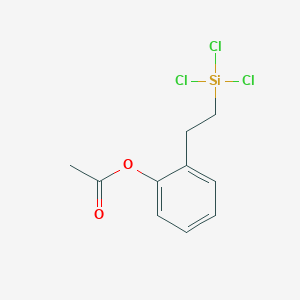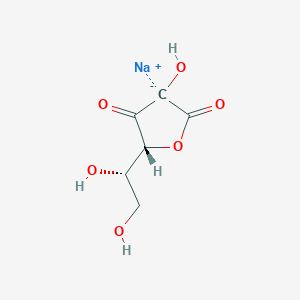
(+)-Sodium L-ascorbate crystalline
描述
(+)-Sodium L-ascorbate crystalline, also known as the sodium salt of L-ascorbic acid, is a water-soluble compound derived from ascorbic acid (vitamin C). It is widely recognized for its antioxidant properties and is used in various applications, including food preservation, pharmaceuticals, and cosmetics. The compound is known for its stability in crystalline form, making it a preferred choice in many industrial and research settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Sodium L-ascorbate typically involves the neutralization of L-ascorbic acid with sodium hydroxide. The reaction can be represented as follows:
C6H8O6+NaOH→C6H7NaO6+H2O
In this process, L-ascorbic acid (C6H8O6) reacts with sodium hydroxide (NaOH) to form sodium L-ascorbate (C6H7NaO6) and water (H2O). The reaction is typically carried out in an aqueous solution at room temperature. The resulting solution is then evaporated to obtain the crystalline form of the compound.
Industrial Production Methods
Industrial production of (+)-Sodium L-ascorbate involves large-scale neutralization processes, often using high-purity reagents to ensure the quality of the final product. The process includes:
Dissolution: L-ascorbic acid is dissolved in water.
Neutralization: Sodium hydroxide is added to the solution under controlled conditions to achieve complete neutralization.
Crystallization: The solution is concentrated and cooled to induce crystallization.
Filtration and Drying: The crystalline product is filtered, washed, and dried to obtain pure (+)-Sodium L-ascorbate.
化学反应分析
Types of Reactions
(+)-Sodium L-ascorbate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to dehydroascorbic acid.
Reduction: It acts as a reducing agent in various chemical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: It can reduce metal ions such as ferric ions (Fe3+) to ferrous ions (Fe2+).
Substitution: Reactions often occur in aqueous or alcoholic solutions under mild conditions.
Major Products Formed
Oxidation: Dehydroascorbic acid.
Reduction: Reduced metal ions (e.g., Fe2+).
Substitution: Various substituted ascorbate derivatives.
科学研究应用
Chemistry
In chemistry, (+)-Sodium L-ascorbate is used as a reducing agent in various synthetic reactions. Its ability to donate electrons makes it valuable in redox reactions and in the synthesis of complex organic molecules.
Biology
In biological research, it is used to study oxidative stress and its effects on cells. It serves as an antioxidant to protect cells from damage caused by reactive oxygen species (ROS).
Medicine
Medically, (+)-Sodium L-ascorbate is used in formulations to enhance the stability and bioavailability of vitamin C. It is also used in intravenous vitamin C therapies for its potential benefits in boosting the immune system and combating oxidative stress.
Industry
In the food industry, it is used as a preservative to prevent oxidation and spoilage of food products. It is also used in cosmetics for its skin-brightening and anti-aging properties.
作用机制
(+)-Sodium L-ascorbate exerts its effects primarily through its antioxidant activity. It donates electrons to neutralize free radicals, thereby preventing cellular damage. The compound interacts with various molecular targets, including enzymes involved in collagen synthesis and immune function. It also plays a role in regenerating other antioxidants, such as vitamin E, enhancing their effectiveness.
相似化合物的比较
Similar Compounds
L-Ascorbic Acid: The parent compound of sodium L-ascorbate, known for its potent antioxidant properties.
Calcium Ascorbate: A calcium salt of ascorbic acid, used as a dietary supplement.
Magnesium Ascorbate: A magnesium salt of ascorbic acid, also used in supplements.
Uniqueness
(+)-Sodium L-ascorbate is unique due to its high solubility in water and stability in crystalline form. Unlike L-ascorbic acid, which can be unstable and prone to oxidation, the sodium salt form is more stable and easier to handle in various applications. This makes it particularly valuable in industrial and research settings where stability and solubility are crucial.
属性
IUPAC Name |
sodium;(5R)-5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyfuran-3-ide-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-8,10H,1H2;/q-1;+1/t2-,5+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVCRSPJFHGFCG-RXSVEWSESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=O)[C-](C(=O)O1)O)O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=O)[C-](C(=O)O1)O)O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NaO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4aR,7aS)-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide hydrochloride](/img/structure/B8037907.png)
![[(5-Methoxy-1h-indol-3-yl)methyl]amine hydrochloride](/img/structure/B8037921.png)
![1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine;dihydrochloride](/img/structure/B8037922.png)
![(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine;dihydrochloride](/img/structure/B8037926.png)
![Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B8037933.png)
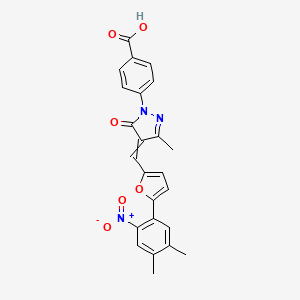
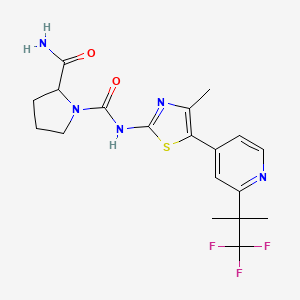

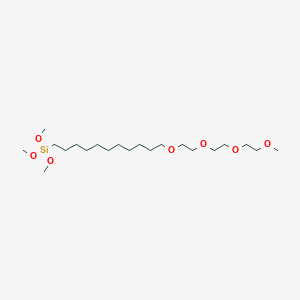
![(3R,4R)-1-Benzyl-N,4-dimethyl-3-piperidinamine (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]succinate](/img/structure/B8037994.png)
